2-Chloro-1,3-benzoxazol-6-OL
Description
Structure
3D Structure
Properties
CAS No. |
256519-02-5 |
|---|---|
Molecular Formula |
C7H4ClNO2 |
Molecular Weight |
169.56 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C7H4ClNO2/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H |
InChI Key |
NZGRROWOINZXLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=N2)Cl |
Origin of Product |
United States |
Structural Characterization and Spectroscopic Analysis of 2 Chloro 1,3 Benzoxazol 6 Ol Derivatives
Spectroscopic Fingerprinting for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular architecture of organic compounds. Each technique probes different aspects of the molecule's structure, and together, they provide a cohesive and detailed picture of the atomic arrangement and bonding.
NMR spectroscopy is one of the most powerful tools for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Chloro-1,3-benzoxazol-6-OL is expected to show distinct signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons on the benzene (B151609) ring are influenced by the positions of the chloro, hydroxyl, and oxazole (B20620) ring substituents. Typically, aromatic protons in benzoxazole (B165842) systems resonate in the range of δ 7.0-8.0 ppm. rsc.org The hydroxyl (-OH) proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but generally appears downfield. The three aromatic protons on the substituted ring would form a specific splitting pattern based on their coupling constants.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For the benzoxazole ring system, the carbon atom at the 2-position (C2), bonded to both the chlorine and nitrogen atoms, is significantly deshielded and would appear at a characteristic downfield shift. mdpi.com Aromatic carbons typically resonate between δ 110-160 ppm. rsc.org The carbon atom attached to the hydroxyl group (C6) would also show a characteristic shift. The heteroatoms (N and O) within the benzoxazole ring exert a notable inductive effect, deshielding the adjacent carbon atoms C2, C3a, and C7a. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on Analogous Structures
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Comparison to Analogs |
| Aromatic CH | 7.0 - 7.8 | 110 - 140 | Aromatic protons and carbons in substituted benzoxazoles consistently appear in these regions. rsc.orgipb.pt |
| -OH | Variable (Broad Singlet) | - | The hydroxyl proton signal is solvent and concentration-dependent. |
| C2 | - | ~160 - 165 | The C2 carbon in benzoxazoles is characteristically deshielded. mdpi.com Substitution with chlorine further enhances this effect. |
| C6 | - | ~145 - 155 | The carbon atom bonded to the hydroxyl group is expected to be significantly downfield. |
| Other Benzene Ring Carbons | - | 110 - 130 | Standard range for aromatic carbons in the benzoxazole system. mdpi.com |
| Bridgehead Carbons (C3a, C7a) | - | ~140 - 152 | These carbons are typically found downfield due to their position in the fused ring system. mdpi.com |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound, the IR spectrum would be expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C=N stretching vibration of the oxazole ring typically appears in the 1550-1650 cm⁻¹ region. esisresearch.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range. The asymmetric and symmetric stretching modes of the C-O-C group within the oxazole ring are also characteristic, often found around 1230 cm⁻¹ and 1030 cm⁻¹, respectively. researchgate.net The C-Cl stretching vibration would likely be observed in the fingerprint region, typically between 600-800 cm⁻¹.
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference / Analog Data |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) | Characteristic of phenolic compounds. researchgate.net |
| Oxazole Ring | C=N Stretch | 1550 - 1650 | Observed in various benzoxazole derivatives. esisresearch.org |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Typical for aromatic systems. |
| Oxazole Ring | C-O-C Asymmetric Stretch | ~1230 - 1250 | Characteristic absorption for the benzoxazole ring structure. researchgate.net |
| Chloroalkane | C-Cl Stretch | 600 - 800 | Dependent on the specific molecular environment. |
Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. For this compound (Molecular Formula: C₇H₄ClNO₂), the molecular weight is approximately 169.57 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z ≈ 169. Due to the presence of a chlorine atom, a characteristic isotopic peak (M+2) at m/z ≈ 171 would also be observed, with an intensity of about one-third that of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org
The fragmentation pattern would provide further structural clues. Common fragmentation pathways for benzoxazoles involve the cleavage of the heterocyclic ring. clockss.org A likely fragmentation could be the loss of a CO molecule (28 Da) or a chlorine radical (35 Da). The stability of the benzoxazole ring means the molecular ion peak is often of significant intensity.
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. Benzoxazole and its derivatives are known to be strong UV absorbers due to the π-conjugated system of the fused aromatic and heterocyclic rings. jocpr.com The absorption maxima (λ_max) for benzoxazole derivatives typically fall within the UVA range, often between 330 and 380 nm. scielo.brresearchgate.net The exact position of λ_max for this compound would be influenced by the electronic effects of the chloro and hydroxyl substituents on the chromophore.
Advanced Analytical Techniques for Purity and Isomeric Characterization
Beyond initial structural confirmation, advanced techniques are required to assess the purity of a synthesized compound and to separate it from any potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach for purity analysis. tandfonline.com
In a typical RP-HPLC setup, the compound would be dissolved in a suitable solvent and injected into the system. The separation would occur on a nonpolar stationary phase (like a C18 column), using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.com The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic property under specific chromatographic conditions. By comparing the retention time to that of a certified reference standard, the compound can be identified. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. This method is highly effective for ensuring the sample is free from starting materials, by-products, or degradation products. mdpi.commdpi.com
X-ray Diffraction for Solid-State Structure Determination
For instance, the analysis of various five-membered cyclic dibenzobromolium salts has established their structures through X-ray analysis, summarizing bond distances and angles for the halogen atoms. nih.gov In a study of 2-(1,3-Benzoxazol-2-yl)guanidinium chloride, the non-hydrogen atoms of the cation were found to be approximately co-planar. nih.gov This planarity is a common feature in fused ring systems like benzoxazoles. The crystal packing of such molecules is often stabilized by a network of intermolecular interactions, including hydrogen bonds.
Table 1: Representative Crystallographic Data for a Related Benzoxazole Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.29030(10) |
| b (Å) | 8.7296(2) |
| c (Å) | 9.5278(7) |
| α (°) | 112.453(8) |
| β (°) | 92.228(7) |
| γ (°) | 110.533(8) |
| Volume (ų) | 514.22(5) |
| Note: Data is for a representative dibenzobromolium derivative and is intended to be illustrative of the type of information obtained from X-ray diffraction studies. nih.gov |
Investigation of Electronic Properties and Molecular Conformation
The electronic properties and molecular conformation of this compound derivatives are intrinsically linked to their chemical reactivity and biological activity. Understanding these aspects is crucial for the rational design of new compounds with desired functionalities.
Analysis of Aromaticity and Heterocyclic Ring Strain
Computational studies on related benzothiazole (B30560) derivatives, which are structurally similar to benzoxazoles, have been used to investigate their electronic and structural properties. researchgate.net These studies often involve calculating molecular orbital energies and bond lengths to understand the electronic nature and stability of the heterocyclic system. The preference for a particular tautomeric form, such as the enol-keto form in some related heterocyclic systems, can be attributed to the stabilization gained from aromaticity. rsc.org The planarity of the benzoxazole ring system is a key indicator of its aromatic character.
Conformational Analysis and Hydrogen Bonding Networks
The conformation of this compound derivatives and their ability to form hydrogen bonds are critical determinants of their intermolecular interactions and crystal packing. The presence of a hydroxyl group at the 6-position and a nitrogen atom in the oxazole ring provides sites for both hydrogen bond donation and acceptance.
In the solid state, molecules of this type are expected to form extensive hydrogen bonding networks. For example, in the structure of 2-(1,3-Benzoxazol-2-yl)guanidinium chloride, an intramolecular hydrogen bond is observed, and the cations and anions are linked by N—H⋯Cl hydrogen-bonding associations, creating linear chains. nih.gov Studies on other heterocyclic compounds have also highlighted the dominant role of hydrogen bonding in their crystal structures, often leading to the formation of one-, two-, or three-dimensional networks. rsc.org The specific nature of these networks will depend on the substituents present on the benzoxazole core.
Table 2: Potential Hydrogen Bonding Interactions in this compound Derivatives
| Donor | Acceptor | Type of Interaction |
| O-H (phenol) | N (oxazole) | Intermolecular/Intramolecular |
| O-H (phenol) | O (phenol) | Intermolecular |
| N-H (if present in a derivative) | O (phenol) | Intermolecular |
| N-H (if present in a derivative) | Cl | Intermolecular |
This conformational flexibility and the capacity for forming robust hydrogen bonding networks are key features that influence the physicochemical properties of these compounds.
Structure Activity Relationship Sar Studies and Mechanistic Investigations of 2 Chloro 1,3 Benzoxazol 6 Ol Derivatives
Impact of Chloro and Hydroxyl Substituents on Biological Activities
The presence and position of chloro and hydroxyl groups on the benzoxazole (B165842) scaffold are significant determinants of the pharmacological properties of these derivatives. These substituents influence the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.
The location of the chloro and hydroxyl groups on the benzoxazole ring can dramatically alter the pharmacological potency of the resulting derivatives. SAR studies have consistently shown that the position of substituents on the benzoxazole core plays a critical role in their biological activity.
The chloro group, being an electron-withdrawing substituent, can significantly impact the electronic distribution of the benzoxazole ring system. The position of this group can influence the molecule's ability to participate in various non-covalent interactions with its biological target. For instance, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, the introduction of a bromine atom, another halogen with electron-accepting properties, at the 7-position of the benzoxazole ring resulted in an increase in antifungal activity. nih.gov This suggests that the placement of a halogen atom at specific positions can enhance the desired biological effect.
Similarly, the position of the hydroxyl group is pivotal. Hydroxyl groups can act as both hydrogen bond donors and acceptors, which are crucial for molecular recognition and binding to biological macromolecules. Altering the position of a hydroxyl group can affect the molecule's hydrogen-bonding capacity and lipophilicity, which may, in turn, shift its affinity for a particular receptor or enzyme. researchgate.net For example, in flavonoids, the position and number of hydroxyl groups on the B and C rings are considered pivotal for their hypoglycemic activity. nih.gov While specific studies on the positional effects of the hydroxyl group in 2-Chloro-1,3-benzoxazol-6-OL are not extensively detailed in the provided search results, the general principles of medicinal chemistry suggest that its location would significantly modulate the compound's interaction with target proteins.
The benzoxazole core is a fundamental structural motif that is recognized as a key pharmacophore in a multitude of biologically active compounds. researchgate.net Its bicyclic, heterocyclic nature provides a rigid scaffold that can be appropriately functionalized to achieve specific biological activities. The benzoxazole nucleus is considered a structural isostere of naturally occurring nucleic bases like adenine (B156593) and guanine, which allows these compounds to interact readily with biological polymers. nih.gov
The benzoxazole ring system can engage in various types of interactions with biological targets. These include:
Hydrophobic Interactions: The aromatic nature of the benzoxazole core allows it to participate in hydrophobic interactions with nonpolar pockets of proteins and enzymes.
π-π Stacking: The planar structure of the benzoxazole ring facilitates π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the active sites of enzymes or receptor binding domains.
Hydrogen Bonding: The nitrogen and oxygen atoms within the oxazole (B20620) ring can act as hydrogen bond acceptors, forming crucial interactions that contribute to the stability of the ligand-target complex.
The versatility of the benzoxazole scaffold allows it to be a privileged structure in drug discovery, with derivatives showing a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comnih.gov
Mechanistic Probes and Target Identification Studies
Understanding the molecular mechanisms of action of this compound derivatives is essential for their development as therapeutic agents. Mechanistic studies aim to identify the specific cellular targets and pathways that are modulated by these compounds.
The molecular mechanisms through which benzoxazole derivatives exert their biological effects are diverse and depend on the specific substitutions on the benzoxazole core. For their antibacterial action, some benzoxazole derivatives are thought to function by intercalating into bacterial membranes, leading to a disruption of membrane integrity. nih.gov This can cause the leakage of essential cellular components and ultimately lead to bacterial cell death. nih.gov
In the context of anticancer activity, benzoxazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is a crucial mechanism for eliminating malignant cells. For instance, some novel benzoxazole derivatives have been reported to induce apoptosis in HepG2 cells, with one compound showing a 35.13% induction of apoptosis. researchgate.net This apoptotic effect is often mediated through the activation of caspases, a family of proteases that play a central role in the execution of the apoptotic program.
A significant number of benzoxazole derivatives exert their pharmacological effects through the inhibition of specific enzymes.
NAMPT (Nicotinamide phosphoribosyltransferase): A derivative containing a 6-methylbenzoxazole (B78594) group has been identified as an inhibitor of NAMPT. nih.gov This enzyme is a key player in the NAD+ salvage pathway. The crystal structure of the NAMPT-inhibitor complex revealed that the 6-methylbenzoxazole group occupies a specific subsite within the enzyme's active site. nih.gov
Topoisomerase II: Certain benzoxazole derivatives have been identified as potent inhibitors of human topoisomerase II, an essential enzyme for DNA replication and cell division. For example, 5-Chloro-2-(p-methylphenyl)benzoxazole has been shown to be a significant inhibitor of eukaryotic DNA topoisomerase II, with an IC50 value of 22.3 µM. mdpi.com The benzoxazole ring was found to be more important for DNA topoisomerase II inhibitory activity than the benzimidazole (B57391) ring in a comparative study. nih.gov
COX-2 (Cyclooxygenase-2): Benzoxazole derivatives have been investigated as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. Several novel benzoxazole derivatives have demonstrated moderate to good COX-2 inhibition activity. For instance, Methyl-2-amino benzoxazole carboxylate Tosylate showed a COX inhibitory activity with an IC50 value of 11.5 µg/ml, which is comparable to the standard drug Celecoxib.
Proteases: A class of benzoxazole and benzothiazole (B30560) amide derivatives has been identified for their ability to inhibit CYP3A4, a cytochrome P450 enzyme, which can enhance the pharmacokinetics of HIV protease inhibitors. This indicates that the benzoxazole scaffold can be utilized to modulate the activity of enzymes involved in drug metabolism.
Chymase: While direct inhibition of chymase by this compound derivatives is not explicitly detailed, related heterocyclic compounds like 2-amino-3,1-benzoxazin-4-ones have been shown to be potent inhibitors of human chymase. nih.gov This suggests that the benzoxazole scaffold could be a promising starting point for the design of novel chymase inhibitors.
Table 1: Inhibition of Specific Enzymes by Benzoxazole Derivatives
| Compound Class | Target Enzyme | Key Findings |
|---|---|---|
| Benzoxazole Derivatives | NAMPT | A 6-methylbenzoxazole derivative inhibits NAMPT with an IC50 of 492 nM. nih.gov |
| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | Exhibits an IC50 value of 22.3 µM against eukaryotic DNA topoisomerase II. mdpi.com |
| Methyl-2-amino benzoxazole carboxylate Tosylate | COX-2 | Shows COX inhibitory activity with an IC50 value of 11.5 µg/ml. |
| Benzoxazole and benzothiazole amides | CYP3A4 (enhancers of HIV protease inhibitors) | Potent inhibition of CYP3A4, leading to enhanced pharmacokinetics of HIV protease inhibitors. |
Benzoxazole derivatives can modulate various cellular pathways to exert their biological effects.
NAD+ Salvage Pathway: By inhibiting NAMPT, benzoxazole derivatives can disrupt the NAD+ salvage pathway. nih.gov This pathway is crucial for maintaining the cellular pool of NAD+, a vital coenzyme for numerous metabolic reactions and cellular processes. Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT an attractive target for anticancer therapies.
Bacterial Cell Wall Synthesis: Some benzoxazole derivatives are known to interfere with bacterial cell wall biosynthesis. nih.gov The bacterial cell wall is a unique and essential structure for bacteria, and its disruption can lead to cell lysis and death. This mechanism of action contributes to the antibacterial properties of certain benzoxazole compounds.
Apoptosis Induction: As mentioned earlier, the induction of apoptosis is a key mechanism of action for the anticancer activity of many benzoxazole derivatives. Studies have shown that these compounds can trigger apoptosis through various signaling cascades. For example, a novel benzoxazole derivative was found to induce apoptosis in HepG2 cells, arresting the cell cycle at the Pre-G1 and G1 phases. researchgate.net This was accompanied by a significant increase in the levels of caspase-3 and BAX, and a reduction in the anti-apoptotic protein Bcl-2. researchgate.net Another study demonstrated that a 6-methyl-2-(o-chlorophenyl) benzoxazole derivative showed an increased apoptotic effect on mouse lymphoma cells. nih.gov
Intricacies of this compound Remain Underexplored in Scientific Literature
Despite the broad interest in the biological activities of benzoxazole derivatives in medicinal chemistry, a detailed exploration of the specific compound this compound, particularly concerning its structure-activity relationship (SAR) studies and mechanistic investigations, is not extensively available in the current scientific literature. Efforts to delineate the design principles for enhancing its biological activity through rational design and combinatorial synthesis approaches have not been specifically documented for this particular molecule.
The broader family of benzoxazoles has been the subject of numerous studies, revealing key structural features that influence their pharmacological effects. Research on various benzoxazole derivatives indicates that the nature and position of substituents on the benzoxazole core play a crucial role in determining their biological efficacy. For instance, the presence of a chloro group at different positions on the benzene (B151609) ring has been shown to modulate the antimicrobial and anticancer activities of these compounds. Similarly, substitutions at the 2-position of the benzoxazole ring are known to be critical for activity.
However, a focused investigation into the specific SAR of this compound is absent. Consequently, a detailed discussion on the rational design of its derivatives based on established SAR data cannot be provided. The principles of rational drug design rely on understanding the interaction of a lead compound with its biological target, information that is currently lacking for this compound.
Furthermore, there is no specific information available regarding the application of combinatorial chemistry to generate libraries of this compound derivatives for high-throughput screening. Combinatorial synthesis is a powerful tool for exploring the chemical space around a lead compound to identify analogs with improved activity. The absence of such studies for this specific compound limits the understanding of how systematic structural modifications might enhance its biological potential.
Computational Chemistry and Theoretical Modeling of 2 Chloro 1,3 Benzoxazol 6 Ol
Quantum Mechanical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
There are no published studies detailing Density Functional Theory (DFT) calculations to investigate the electronic structure and reactivity of 2-Chloro-1,3-benzoxazol-6-OL. Such a study would typically involve calculating properties like frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential maps, and various reactivity descriptors. This information is crucial for predicting the molecule's stability, reactivity, and potential interaction sites.
Energy Profiles and Reaction Pathway Analysis for Synthetic Intermediates
An analysis of the energy profiles and reaction pathways for the synthetic intermediates of this compound has not been reported in the available literature. These studies are computationally intensive and provide a deep understanding of the mechanisms and feasibility of synthetic routes, which is currently unavailable for this specific compound.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful tools for predicting the interaction of a small molecule with a biological target. The lack of such studies for this compound limits any discussion of its potential biological activity from a computational standpoint.
Ligand-Protein Interaction Predictions and Binding Affinity Assessment
No molecular docking studies have been published that predict the interactions of this compound with any specific protein targets. Consequently, there is no data available on its potential binding modes or assessments of its binding affinity to any receptors or enzymes.
Conformational Dynamics of this compound within Biological Systems
Similarly, there is no information from molecular dynamics simulations regarding the conformational dynamics of this compound. These simulations would be necessary to understand how the molecule behaves over time within a complex biological environment, such as the active site of a protein, and to assess the stability of any potential interactions.
Applications and Advanced Research Areas for 2 Chloro 1,3 Benzoxazol 6 Ol Derivatives
Biomedical Research Applications (excluding clinical human trials)
The benzoxazole (B165842) core is a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets, making its derivatives promising candidates for drug discovery. researchgate.net
Numerous studies have demonstrated the significant potential of benzoxazole derivatives in preclinical research, particularly for their antimicrobial and anticancer properties. These compounds are evaluated in vitro to determine their efficacy against various cell lines and microbial strains.
Newly synthesized benzoxazole analogues have been screened for their in vitro antibacterial and antifungal activities. nih.gov The tube dilution technique is commonly used to determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi. nih.govresearchgate.net For instance, certain derivatives have shown potent activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. nih.govresearchgate.net Their antifungal potential has been evaluated against strains like Candida albicans and Aspergillus niger. nih.govnih.govresearchgate.net
In the realm of oncology, the anticancer activity of benzoxazole derivatives is frequently assessed using assays like the Sulforhodamine B (SRB) assay on human cancer cell lines, such as the human colorectal carcinoma (HCT116) line. nih.govresearchgate.net Some compounds have exhibited promising cytotoxic activity, with IC50 values comparable to or better than standard chemotherapeutic drugs like 5-fluorouracil. researchgate.netresearchgate.net Research has also explored their role as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov Studies on colon and breast cancer cell lines have indicated that the anticancer effects of some benzoxazole derivatives can be attributed to potent VEGFR-2 inhibition. nih.gov Further investigations into the mechanism of action have shown that certain derivatives can induce apoptosis and inhibit the expression of anti-apoptotic proteins like Bcl-2. nih.gov
Table 1: Examples of Preclinical in vitro Studies on Benzoxazole Derivatives
| Research Area | Model/System Used | Key Findings | Reference |
|---|---|---|---|
| Antibacterial | Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Determination of Minimum Inhibitory Concentration (MIC). | nih.govresearchgate.net |
| Antifungal | Candida albicans, Aspergillus niger | Evaluation of antifungal efficacy. | nih.govnih.govresearchgate.net |
| Anticancer | Human Colorectal Carcinoma (HCT116), Breast Cancer (MCF-7) | Measurement of cytotoxic activity (IC50) and VEGFR-2 inhibition. | nih.govresearchgate.netnih.gov |
| Apoptosis Induction | HCT-116 and MCF-7 cell lines | Inhibition of anti-apoptotic proteins (Bcl-2). | nih.gov |
The benzoxazole scaffold is also valuable in the development of chemical probes for studying biological systems. These probes are essential tools for visualizing and understanding molecular processes in living cells. rsc.org The inherent fluorescent properties of many benzoxazole derivatives make them suitable candidates for this purpose. lew.ro
Chemical probes for molecular imaging often rely on specific chemical reactions to detect target molecules. For instance, probes designed to detect hydrogen sulfide (B99878) (H₂S), a significant biological signaling molecule, utilize strategies like the reduction of azide (B81097) and nitro groups or nucleophilic attack, leveraging the potent nucleophilicity and reducing ability of H₂S. rsc.org The benzoxazole structure can be chemically modified to incorporate reactive sites that interact specifically with biological molecules of interest, leading to a detectable change in fluorescence. This allows for the visualization of the target's distribution and concentration within cellular environments. rsc.orglew.ro
Agrochemical Research and Development
The benzoxazole ring is a key structural component in the discovery of new agrochemicals, with derivatives showing a broad spectrum of biological activities, including herbicidal, insecticidal, fungicidal, and antiviral properties. nih.govresearchgate.net
Research has highlighted the phytotoxic activities of benzoxazole derivatives, indicating their potential as herbicides. researchgate.net Studies on various plant species have shown that certain synthetic benzoxazoles can significantly inhibit seed germination. researchgate.net For example, 5-chloro-2-(nitromethyl)benzo[d]oxazole has demonstrated higher inhibition rates against several plant species compared to some commercial herbicides. researchgate.net
In addition to their herbicidal properties, benzoxazole derivatives have been investigated for their insecticidal activity. uaic.roresearchgate.net These compounds are explored as potential alternatives to conventional pesticides, aiming to provide more effective and environmentally safer solutions for pest control in agriculture.
Benzoxazole derivatives have shown significant promise as fungicides for agricultural use. nih.govresearchgate.net Some compounds have exhibited excellent fungicidal activity against plant pathogens. For example, certain derivatives have been found to be more potent against Alternaria brassicae than the commercial fungicide carbendazim. researchgate.net They have also shown protective and treatment activities against Botrytis cinerea. researchgate.net The mechanism of action for some of these compounds may involve the inhibition of spore germination. researchgate.net
The antiviral potential of benzoxazole derivatives is another active area of research in the agrochemical sector. nih.gov The development of new antiviral agents is crucial for managing plant diseases caused by viruses, which can lead to significant crop losses.
Table 2: Agrochemical Potential of Benzoxazole Derivatives
| Activity | Target Organism/System | Observed Effect | Reference |
|---|---|---|---|
| Herbicidal | Various plant species (e.g., onion, tomato, cucumber, sorghum) | Inhibition of seed germination. | researchgate.net |
| Insecticidal | Agricultural pests | Potential for pest control. | uaic.roresearchgate.net |
| Fungicidal | Alternaria brassicae, Botrytis cinerea | High efficacy, sometimes superior to commercial agents. | researchgate.net |
| Antiviral | Plant viruses | Potential to control viral diseases in crops. | nih.gov |
Material Science and Optical Applications
Beyond biological applications, benzoxazole derivatives are gaining attention in material science due to their unique photophysical properties. uaic.ro These compounds can exhibit fluorescence, making them suitable for various optical applications. lew.ro
The study of their UV-visible absorption and fluorescence emission spectra in different solvents reveals how their optical properties can be tuned. nih.gov For instance, modifications to the molecular structure, such as extending the conjugation length, can shift the absorption and emission spectra, a principle that is key in designing materials with specific optical characteristics. nih.gov Some benzofurazan (B1196253) derivatives of benzoxazole are noted to be fluorescent. lew.ro The push-pull electronic structure of certain derivatives also suggests potential for non-linear optical properties. lew.ro These characteristics make them candidates for use in developing novel dyes and fluorescent markers. nih.gov
Fluorescent Probes and Sensors (e.g., for metal ions, pH)
Derivatives of the benzoxazole scaffold have been successfully developed as fluorescent chemosensors for the detection of various analytes, including metal ions and changes in pH. mdpi.com These sensors often operate on a photoinduced electron transfer (PET) mechanism or through chelation-enhanced fluorescence (CHEF), where the binding of an analyte modulates the fluorescence output of the molecule.
For instance, a macrocyclic ligand incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore has been synthesized and shown to be a selective PET-regulated chemosensor. mdpi.com This particular derivative is fluorescent at acidic pH but non-emissive in basic conditions. mdpi.com In aqueous environments at neutral pH, it can detect the presence of Zinc (Zn²⁺) and Cadmium (Cd²⁺) ions through a significant enhancement in fluorescence emission upon coordination. mdpi.com The design of these sensors leverages the excellent metal ion chelating properties inherent to benzoxazole derivatives. mdpi.com
Research has also demonstrated the application of other benzoxazole derivatives in sensing pH and different metal cations. For example, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole was found to be a suitable fluorescent probe for sensing magnesium cations, while its benzothiazole (B30560) analog is effective for zinc cations. Both of these fluorophores are also highly sensitive to pH changes between 7 and 8, showing a large increase in fluorescence in basic conditions due to the high acidity of their fluorophenol group.
The table below summarizes findings on various benzoxazole-based fluorescent sensors.
| Derivative Type | Target Analyte(s) | Key Finding |
| Macrocycle with 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore | Zn²⁺, Cd²⁺, pH | Selectively detects Zn²⁺ and Cd²⁺ via chelation-enhanced fluorescence (CHEF) in aqueous media; also functions as a pH sensor. mdpi.com |
| 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole | Mg²⁺, pH | Acts as a fluorescent probe for magnesium ions and is sensitive to pH changes in the 7-8 range. |
| 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole | Zn²⁺, pH | Suitable for sensing zinc ions and shows significant fluorescence enhancement under basic conditions. |
Development of Near-Infrared (NIR) Emitting Derivatives
The development of fluorescent probes that operate in the near-infrared (NIR) region (typically 700-900 nm) is of significant interest for biological imaging, as light in this window can penetrate deeper into tissues with minimal interference from biological autofluorescence. While benzoxazole derivatives are known fluorophores, shifting their emission into the NIR region requires strategic molecular design.
The primary strategy to achieve a bathochromic (red) shift in both absorption and emission is to extend the π-conjugated system of the molecule. This approach has been successfully applied to related heterocyclic scaffolds. For example, a new class of red-to-NIR emitting dyes called VBDfluors was developed based on benzodioxazole (B13963649) scaffolds by introducing electron-withdrawing groups substituted with vinyl moieties to extend the conjugation. researchgate.net Similarly, NIR-emitting fluorophores have been synthesized using 5-thienyl-2,1,3-benzothiadiazole and 5-thienyl-2,1,3-benzoselenadiazole cores, achieving fluorescence maxima as long as 714 nm. researchgate.net These dyes also exhibit large Stokes shifts, which minimizes the reabsorption of fluorescence. researchgate.net These design principles, focused on creating extended donor-π-acceptor (D-π-A) systems, are directly applicable to the benzoxazole core for the development of novel NIR-emitting derivatives.
Photochemical Reactivity and Light-Activated Compounds
The inherent photochemical properties of the benzoxazole scaffold have been exploited to create a range of light-activated compounds, including photosensitizers, photoswitches, and photocatalysts.
Photosensitizers for Polymerization: A series of 2-phenacylbenzoxazole difluoroboranes (a type of BODIPY dye) have been designed as photosensitizers for radical photopolymerization. mdpi.comnih.gov These compounds absorb light in the UV-Vis range (350-410 nm) and, in combination with co-initiators like iodonium (B1229267) or pyridinium (B92312) salts, can generate active radicals upon irradiation. nih.gov This initiates a high-performance polymerization of acrylate (B77674) monomers, demonstrating a practical application of benzoxazole derivatives in light-induced material fabrication. mdpi.comnih.gov
Photoswitches: Styrylbenzazoles, which contain a benzoxazole moiety linked to an aryl ring via an alkene, function as molecular photoswitches. diva-portal.org They undergo a light-driven, reversible E-Z isomerization of the central double bond. diva-portal.org The photochemical properties of these switches, including the thermal stability of their isomers, quantum yields, and absorption wavelengths, can be precisely tuned by modifying the benzazole heterocycle and the substitution pattern on the aryl ring. diva-portal.org This tunability makes them promising for applications in smart materials and molecular electronics.
Photoactivated Therapeutic Agents: The benzoxazole structure has been incorporated into platinum(II) complexes to create photosensitizers for photodynamic therapy (PDT). nih.gov These mitochondria-targeted compounds are designed to be minimally toxic in the dark but become potent cytotoxic agents upon light activation. nih.gov Mechanistic studies show that upon irradiation, these complexes trigger the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death, highlighting their potential as photoactivatable cancer therapies. nih.gov
Photocatalysis: The photochemical reactivity of related benzoxazole precursors is also utilized in synthesis. A visible-light-driven protocol has been developed for synthesizing 2-benzoxazolecarboxamides from benzoxazinones using a conjugated microporous polymer as a photocatalyst. acs.org
| Derivative Type | Application | Mechanism of Action |
| 2-Phenacylbenzoxazole difluoroboranes (BODIPY dyes) | Radical Polymerization | Act as photosensitizers; generate radicals upon UV-Vis light irradiation in the presence of a co-initiator. mdpi.comnih.gov |
| Styrylbenzazoles | Molecular Photoswitches | Undergo reversible E-Z isomerization of a central alkene double bond upon light irradiation. diva-portal.org |
| Platinum(II) Benzoxazole Complexes | Photodynamic Therapy | Become cytotoxic upon light activation, generating ROS that induce mitochondrial dysfunction and cell death. nih.gov |
| Benzoxazinones (Precursors) | Photocatalytic Synthesis | React in the presence of a polymer photocatalyst under visible light to form 2-benzoxazolecarboxamides. acs.org |
Role as a Privileged Scaffold in Drug Discovery and Chemical Synthesis
The benzoxazole ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. mdpi.com This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a versatile and valuable starting point for drug discovery. mdpi.com
The biological significance of benzoxazole derivatives is demonstrated by their presence in a wide array of pharmacologically active compounds, including marketed drugs like the nonsteroidal anti-inflammatory drug (NSAID) flunoxaprofen (B1672895) and the muscle relaxant chlorzoxazone. nih.gov The scaffold is a key component in molecules exhibiting anticancer, antimicrobial, analgesic, anti-inflammatory, and neuroprotective effects. mdpi.com The lipophilic nature of the benzoxazole core can enhance the permeability of derivatives across biological membranes, allowing them to accumulate intracellularly and interact with key biomolecules. mdpi.com For example, some benzoxazole derivatives exert antibacterial effects by inhibiting enzymes crucial for bacterial cell wall synthesis or DNA replication, such as DNA gyrase and topoisomerase IV. mdpi.com
In addition to its role in drug design, the benzoxazole skeleton is a versatile building block in chemical synthesis. nih.gov A multitude of synthetic methods have been developed for its preparation, most commonly through the condensation of 2-aminophenols with reagents like carboxylic acids, aldehydes, or acyl chlorides. nih.gov The stability of the aromatic ring system and the reactivity of its substituent sites allow for extensive functionalization, enabling the creation of large libraries of derivatives for screening and optimization in the drug development process. mdpi.comnih.gov
Biosynthesis and Biocatalytic Approaches Involving Benzoxazole Frameworks
Natural Occurrence and Isolation of Benzoxazole-Containing Compounds
Benzoxazole-containing natural products are predominantly isolated from microbial sources, particularly bacteria, as well as from various marine organisms. organic-chemistry.org Actinomycetes, a group of Gram-positive bacteria, are a prolific source of these compounds. organic-chemistry.org For instance, the antitumor agent nataxazole is produced by Streptomyces sp. Tü 6176, and calcimycin (B1668216) is isolated from Streptomyces chartreusis. researchgate.netnih.gov Another notable example is A33853, an antibiotic with excellent activity against Leishmania, which is produced by Streptomyces sp. NRRL12068. nih.gov
Marine environments also harbor organisms that produce benzoxazole (B165842) derivatives. They have been isolated from marine invertebrates like sponges and gorgonian corals. organic-chemistry.org More recently, genome mining of marine-derived actinomycetes, such as Micromonospora sp. SCSIO 07395, has led to the discovery of novel benzoxazole alkaloids, termed microechmycins. researchgate.net The diverse natural occurrence of these compounds highlights their significance in ecological interactions and as a rich reservoir for drug discovery.
Table 1: Examples of Naturally Occurring Benzoxazole-Containing Compounds and Their Sources
| Compound Name | Producing Organism | Organism Type |
|---|---|---|
| Nataxazole | Streptomyces sp. Tü 6176 | Bacterium (Actinomycete) |
| Calcimycin | Streptomyces chartreusis | Bacterium (Actinomycete) |
| A33853 | Streptomyces sp. NRRL12068 | Bacterium (Actinomycete) |
| Caboxamycin | Streptomyces sp. NTK937 | Bacterium (Actinomycete) |
| Nocarbenzoxazoles | Nocardia lucentensis | Bacterium (Actinomycete) |
| Microechmycins | Micromonospora sp. SCSIO 07395 | Marine Bacterium (Actinomycete) |
| Pseudopteroxazole | Marine Invertebrate | Gorgonian Coral |
| Nakijinol | Marine Invertebrate | Sponge |
Elucidation of Biosynthetic Pathways in Microorganisms
The biosynthesis of the benzoxazole ring is a fascinating enzymatic process that has been a subject of significant research. Unlike the formation of some oxazoles from ribosomally synthesized peptides (RiPPs), benzoxazole cores in many natural products are assembled by dedicated enzyme systems. nih.gov
The biosynthesis of the benzoxazole moiety in well-studied compounds like nataxazole proceeds through the condensation of two aromatic acid building blocks, typically derived from 3-hydroxyanthranilic acid (3-HAA). nih.govnih.gov The pathway involves an initial activation of one 3-HAA molecule by an ATP-dependent adenylating enzyme (a type of acyl-CoA ligase) to form an acyl-adenylate intermediate. nih.gov This activated precursor is then transferred to a second 3-HAA molecule, forming an unstable ester. nih.govnih.gov
A key finding has overturned previous assumptions that the pathway proceeds via a stable amide intermediate. nih.govnih.gov Instead, a zinc-dependent cyclodehydratase (amidohydrolase homolog) captures the unstable ester and facilitates its rearrangement into a tetrahedral hemiorthoamide intermediate. nih.gov This enzyme then catalyzes a reverse hydrolysis reaction, eliminating water to directly form the benzoxazole ring, thereby avoiding a shunt pathway that leads to a stable, off-pathway amide. nih.govnih.gov
Recent discoveries have expanded our understanding of benzoxazole biosynthesis beyond the canonical 3-HAA pathway. Research into anaerobic bacteria, such as Clostridium cavendishii, has revealed an unprecedented biosynthetic route. nih.gov This pathway utilizes novel precursors, namely 3-amino-4-hydroxybenzoate (3,4-AHBA) and p-aminobenzoic acid (PABA), to form meta-substituted benzoxazoles called closoxazoles. nih.gov This discovery highlights the metabolic diversity in bacteria and expands the known chemical space of naturally produced benzoxazoles. nih.gov
The advent of rapid genome sequencing and sophisticated bioinformatic tools has revolutionized natural product discovery. nih.gov Genome mining, which involves searching genomic data for biosynthetic gene clusters (BGCs), has become a powerful strategy for identifying novel benzoxazole-producing pathways. researchgate.netamazonaws.com
Algorithms like antiSMASH are used to predict BGCs in microbial genomes. researchgate.net By searching for genes encoding key enzymes, such as the ATP-dependent ligases (e.g., NatL2 homologs) and the zinc-dependent cyclodehydratases (e.g., NatAM homologs) characteristic of benzoxazole formation, researchers can pinpoint putative BGCs. amazonaws.com This approach led to the identification of the "mich" BGC in the marine actinomycete Micromonospora sp. SCSIO 07395. researchgate.net Subsequent heterologous expression of this dormant cluster in a host organism, Streptomyces albus, activated the pathway and resulted in the production of five new benzoxazole alkaloids. researchgate.net
Bioinformatic surveys based on enzyme sequence similarity have revealed that BGCs related to benzoxazole synthesis are pervasive and distributed across diverse bacterial phyla, not just Actinobacteria. nih.gov This suggests that the capacity to produce these heterocyclic scaffolds is more widespread than previously appreciated and that a large number of novel benzoxazole natural products await discovery. nih.govamazonaws.com
Table 2: Key Enzymes in Benzoxazole Biosynthesis
| Enzyme Type | Gene Example | Function | Natural Product Pathway |
|---|---|---|---|
| ATP-dependent Acyl-CoA Ligase | NatL2, BomJ | Activates carboxylic acid precursor (e.g., 3-HAA) to an acyl-AMP intermediate. | Nataxazole, A33853 |
| Zinc-dependent Cyclodehydratase | NatAM, BomN | Catalyzes cyclization of the ester intermediate and dehydration to form the benzoxazole ring. | Nataxazole, A33853 |
| Ketosynthase | BomK | Catalyzes amide bond formation between precursor moieties. | A33853 |
| Methyltransferase | MichF | Performs tailoring reactions such as O-methylation on the benzoxazole core. | Microechmycins |
Biocatalysis for Sustainable Synthesis of Benzoxazole Derivatives
The elucidation of biosynthetic pathways provides a toolbox of enzymes that can be harnessed for biocatalytic applications. This approach offers a green and sustainable alternative to traditional chemical synthesis methods, which often require harsh conditions and generate hazardous waste.
By understanding the mechanism of enzymes like NatL2 and NatAM from the nataxazole pathway, researchers have successfully reconstituted the benzoxazole-forming cascade in vitro. nih.gov This enzymatic system has been utilized to synthesize a series of novel halogenated benzoxazoles by supplying halogenated derivatives of the 3-HAA precursor. nih.gov This demonstrates the synthetic utility of these biocatalysts in generating new chemical entities that are not produced naturally. nih.gov The precursor-directed biosynthesis of a tafamidis (B1682582) analogue using the enzymes from the closoxazole pathway further showcases the potential of these biocatalytic systems to produce medicinally relevant compounds. nih.gov
Future Perspectives and Emerging Research Directions
Advancements in Synthetic Methodologies for Complex 2-Chloro-1,3-benzoxazol-6-OL Analogues
The synthesis of benzoxazole (B165842) derivatives has seen significant progress, moving towards more efficient, environmentally benign, and diverse methodologies. tandfonline.comnih.gov Future efforts for synthesizing complex analogues of this compound are likely to focus on several key areas. Modern synthetic strategies, such as diversity-oriented synthesis, will be crucial for creating large libraries of novel analogues for high-throughput screening. researchgate.net
Recent years have seen a surge in the development of catalytic systems for benzoxazole synthesis, including the use of nanocatalysts, ionic liquids, and metal catalysts that offer high yields and mild reaction conditions. nih.govresearchgate.net For instance, methods utilizing magnetic nanoparticles like Fe3O4@SiO2-SO3H provide an eco-friendly and reusable catalytic option for synthesizing 2-arylbenzoxazoles. ajchem-a.com The application of such green chemistry principles, including microwave-assisted and solvent-free reactions, will be pivotal in developing sustainable synthetic routes to new derivatives. nih.govresearchgate.net
Table 1: Modern Catalytic Approaches in Benzoxazole Synthesis
| Catalyst Type | Example | Advantages | Reference |
|---|---|---|---|
| Nanocatalyst | Fe3O4@SiO2-SO3H | Reusable, high efficiency, environmentally friendly. | ajchem-a.com |
| Metal Catalyst | Palladium Complexes | Low catalyst loading, use of air as an oxidant. | nih.gov |
| Ionic Liquid | Brønsted Acidic Ionic Liquid Gel | Reusable, high yield, solvent-free conditions. | nih.gov |
| Miscellaneous | Potassium Ferrocyanide | Short reaction time, solvent-free, non-toxic catalyst. | nih.gov |
These advanced methods will enable chemists to efficiently modify the core structure of this compound, introducing a wide range of functional groups to explore and optimize its biological and material properties.
Expansion of Mechanistic Studies for Novel Biological Targets
Benzoxazole derivatives are known to interact with a wide array of biological targets, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netglobalresearchonline.net Future research will likely delve deeper into the mechanisms of action for analogues of this compound to identify novel biological targets.
Currently, known targets for various benzoxazole compounds include DNA gyrase, vascular endothelial growth factor receptor-2 (VEGFR-2), and various kinases. nih.govnih.gov The planar structure of the benzoxazole ring allows it to participate in π-stacking interactions with biological macromolecules, a feature that can be exploited in rational drug design. mdpi.com
Expanding mechanistic studies could involve:
Target Identification: Utilizing chemoproteomics and other advanced techniques to identify new protein binding partners.
Inhibition Kinetics: Detailed enzymatic assays to understand the mode of inhibition for newly identified targets.
Structural Biology: X-ray crystallography and NMR studies to elucidate the binding modes of these compounds at the atomic level.
Molecular docking and simulation studies have already proven valuable in predicting the binding modes of benzoxazole derivatives, for example, suggesting the inhibition of DNA gyrase by certain 2-substituted benzoxazoles. nih.gov Expanding these computational approaches will be crucial for prioritizing compounds and guiding synthetic efforts toward more potent and selective agents.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govijettjournal.org These technologies can be applied to the development of this compound derivatives in several ways.
Machine learning models, such as graph neural networks and deep learning algorithms, can analyze vast datasets of chemical structures and biological activities to predict the properties of novel compounds. astrazeneca.comnih.gov This allows researchers to screen virtual libraries of potential analogues and prioritize the most promising candidates for synthesis and testing. nih.gov
Table 2: Applications of AI/ML in the Drug Discovery Pipeline
| Stage | AI/ML Application | Potential Impact for Benzoxazole Research | Reference |
|---|---|---|---|
| Target Identification | Analysis of genomic and proteomic data to identify novel disease targets. | Uncovering new potential therapeutic applications for this compound analogues. | nih.gov |
| Hit Identification | Virtual screening of large compound libraries to identify potential binders. | Rapidly identifying promising analogues from a vast chemical space. | nih.gov |
| Lead Optimization | Predicting ADME/T (absorption, distribution, metabolism, excretion, toxicity) properties. | Designing derivatives with improved drug-like properties and fewer side effects. | nih.gov |
| De Novo Design | Generative models create novel molecular structures with desired properties. | Designing entirely new benzoxazole scaffolds with optimized activity and safety profiles. | nih.gov |
By leveraging AI and ML, researchers can navigate the vast chemical space of possible benzoxazole derivatives more efficiently, accelerating the identification of new drug candidates with improved efficacy and safety profiles. astrazeneca.commdpi.com
Exploration of New Applications in Emerging Technologies and Materials Science
Beyond their therapeutic potential, benzoxazole derivatives possess unique photophysical properties that make them attractive for applications in materials science. researchgate.net Future research could explore the use of this compound and its derivatives in emerging technologies.
Benzoxazoles are known to be used as optical brighteners and have applications in organic electronic materials. wikipedia.orgresearchgate.net The rigid, planar structure and aromaticity of the benzoxazole core contribute to its electronic and fluorescent properties. wikipedia.org Potential future applications could include:
Organic Light-Emitting Diodes (OLEDs): As fluorescent emitters or host materials.
Chemical Sensors: Designing derivatives that exhibit changes in fluorescence upon binding to specific ions or molecules.
Advanced Polymers: Incorporation into polymer backbones to create materials with enhanced thermal stability and specific optical properties.
Research into these areas would involve synthesizing novel functionalized analogues and characterizing their photophysical and material properties, opening up new avenues for the application of this chemical scaffold beyond the biomedical field.
Collaborative and Interdisciplinary Research Initiatives for Comprehensive Understanding
The diverse potential of this compound, spanning from medicine to materials science, necessitates a collaborative and interdisciplinary research approach. A comprehensive understanding of this compound and its analogues can only be achieved by integrating expertise from various fields.
Future progress will depend on initiatives that bring together:
Synthetic Organic Chemists: To design and create novel analogues. nih.gov
Medicinal Chemists and Pharmacologists: To evaluate biological activity and elucidate mechanisms of action. researchgate.net
Computational Chemists and Data Scientists: To apply AI/ML models for prediction and design. researchgate.net
Materials Scientists and Physicists: To explore applications in electronics and photonics. researchgate.net
Structural Biologists: To provide atomic-level insights into drug-target interactions. mdpi.com
Such interdisciplinary collaborations will be essential to fully exploit the potential of the benzoxazole scaffold and to translate fundamental research findings into practical applications, whether as new therapeutic agents or as components of advanced materials.
Q & A
Q. What are the recommended safety protocols for handling 2-Chloro-1,3-benzoxazol-6-OL in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of vapors or dust .
- Storage: Store in a locked, dry environment at room temperature, away from water or moisture due to its reactivity with water, which releases toxic gases (e.g., hydrogen chloride) .
- Emergency Measures: In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical attention. For inhalation, move to fresh air and administer oxygen if necessary .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer:
- Mass Spectrometry (MS): Use electron ionization (EI-MS) to compare fragmentation patterns with reference data from the NIST Chemistry WebBook (e.g., m/z peaks corresponding to molecular ion [M+] and characteristic chloro-benzoxazole fragments) .
- X-ray Crystallography: Employ single-crystal X-ray diffraction (e.g., using WinGX or ORTEP-3 software) to resolve bond lengths, angles, and molecular geometry. For example, the chloro substituent’s position can be verified via crystallographic R-factor analysis (target R < 0.08) .
- NMR Spectroscopy: Combine ¹H/¹³C NMR with 2D techniques (e.g., HSQC) to assign aromatic proton signals and confirm substitution patterns .
Q. What synthetic routes are commonly used to prepare this compound?
Methodological Answer:
- Cyclization of o-Aminophenol Derivatives: React 6-chloro-2-aminophenol with phosgene or thiophosgene under controlled conditions to form the benzoxazole ring. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Post-Functionalization: Introduce the chloro substituent via electrophilic aromatic substitution using Cl₂ or SOCl₂, optimizing temperature (40–60°C) and solvent (e.g., DCM) to minimize side products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, spectral data)?
Methodological Answer:
- Cross-Validation: Compare data across multiple authoritative sources (e.g., NIST, PubChem) and replicate experiments under standardized conditions. For example, discrepancies in melting points may arise from polymorphic forms, which can be identified via differential scanning calorimetry (DSC) .
- Sensitivity Analysis: Use high-purity samples (>98%) and controlled humidity to minimize experimental variability. For spectral data, calibrate instruments with certified reference materials .
Q. What strategies optimize the stability of this compound in aqueous reaction systems?
Methodological Answer:
- Moisture Control: Conduct reactions under inert atmospheres (N₂/Ar) and use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis. Monitor water content via Karl Fischer titration .
- Stabilizing Agents: Add molecular sieves (3Å) or scavengers (e.g., triethylamine) to neutralize HCl byproducts generated during decomposition .
Q. How does the chloro substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects: The electron-withdrawing chloro group activates the benzoxazole ring toward nucleophilic aromatic substitution (NAS) at the 6-position. Use DFT calculations (e.g., Gaussian) to map electrostatic potentials and predict reactive sites .
- Catalytic Systems: Screen palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) to enhance coupling efficiency in Suzuki-Miyaura reactions. Optimize temperature (80–100°C) and base (K₂CO₃) for aryl boronic acid partners .
Q. What advanced techniques characterize the compound’s degradation products under oxidative conditions?
Methodological Answer:
- LC-HRMS: Use liquid chromatography-high-resolution mass spectrometry to identify degradation intermediates (e.g., hydroxylated or ring-opened products). Compare fragmentation patterns with libraries .
- EPR Spectroscopy: Detect free radicals generated during photodegradation by spin-trapping agents (e.g., DMPO) to elucidate degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
